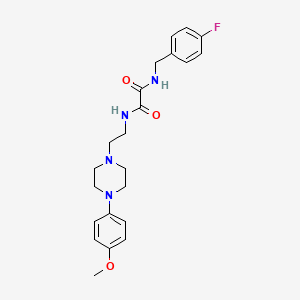
Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a piperazine ring, a pyrazine ring, a thioether group, an amide group, and a benzoate ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrazine rings would provide a rigid, planar structure, while the thioether, amide, and benzoate ester groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis or condensation reactions, the thioether group could be oxidized, and the benzoate ester group could be hydrolyzed .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study on the synthesis and characterization of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid demonstrated significant in vitro antibacterial activity against a range of bacterial strains, with the compounds exhibiting potent effects and showing promise as antimicrobial agents. The study also highlighted the importance of the fluoro and piperazine components in enhancing antimicrobial efficacy (Rameshkumar et al., 2003).
Anti-Tuberculosis Activity
Research on thiazole-aminopiperidine hybrid analogues focused on their design and synthesis for inhibiting Mycobacterium tuberculosis GyrB, a critical enzyme for bacterial DNA replication. One compound showed promising activity against Mycobacterium tuberculosis, indicating its potential as a novel anti-tuberculosis agent (Jeankumar et al., 2013).
Anti-Cancer Potential
A novel compound was synthesized for its potential anti-lung cancer activity, showcasing the diverse therapeutic applications of such chemical structures beyond antimicrobial effects. The study highlights the compound's efficacy against human cancer cell lines, particularly lung cancer, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Inhibitory Activity Against Biofilm Formation
Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB enzyme inhibition. These compounds showed excellent inhibitory activities against MRSA and VRE bacterial strains, highlighting their potential in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Synthesis and Characterization for Pharmacological Screening
The synthesis of novel amide and urea derivatives of thiazol-2-ethylamines was explored for activity against Trypanosoma brucei rhodesiense. These derivatives demonstrated significant potential for treating human African trypanosomiasis, a disease caused by the T. brucei pathogen, showcasing the therapeutic versatility of such compounds (Patrick et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3S/c1-2-34-25(33)20-5-3-4-6-21(20)29-22(32)17-35-24-23(27-11-12-28-24)31-15-13-30(14-16-31)19-9-7-18(26)8-10-19/h3-12H,2,13-17H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZLWBRRWVVBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2844150.png)
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2844153.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844156.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-1-yl]methanone](/img/structure/B2844159.png)
![1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2844160.png)

![methyl 5-(((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2844164.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2844168.png)

